Peptidoglycan(N-acetyl-D-glucosamine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

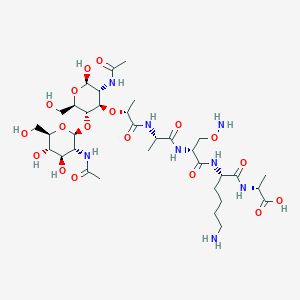

Peptidoglycan(N-acetyl-D-glucosamine) is a polyol.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Resistance and Sensitization

N-acetyl-D-glucosamine has been identified as a potent agent that can re-sensitize bacteria to antibiotics, particularly in cases of phenotypic antibiotic tolerance. A study demonstrated that the presence of N-acetyl-D-glucosamine triggers the formation of UDP-N-acetyl-D-glucosamine, a precursor in peptidoglycan biosynthesis, thus restoring susceptibility to β-lactam antibiotics like ampicillin. This mechanism enhances the effectiveness of treatments against otherwise resistant bacterial strains .

Table 1: Impact of N-acetyl-D-glucosamine on Antibiotic Sensitivity

| Antibiotic | Effect with N-acetyl-D-glucosamine | Reference |

|---|---|---|

| Ampicillin | Increased susceptibility | |

| Cefotaxime | Sharply increased effectiveness | |

| Fosfomycin | Enhanced action |

Immunological Applications

Pathogen Recognition

N-acetyl-D-glucosamine is recognized by various innate immune proteins, such as mannose-binding lectin. This interaction plays a crucial role in the immune response against bacterial infections. For instance, it was found that human mannose-binding lectin binds significantly to peptidoglycan via its C-type lectin domains, facilitating immune recognition and response .

Table 2: Immune Proteins Interacting with Peptidoglycan

| Protein | Interaction Type | Biological Role |

|---|---|---|

| Mannose-Binding Lectin | Binds via C-type lectin domains | Activates complement system |

| C-type Lectins | Binds via GlcNAc moieties | Induces cytokine production |

| RegIIIγ | Direct antimicrobial activity | Causes cell wall damage |

Biotechnological Applications

Biopolymer Production

N-acetyl-D-glucosamine is utilized in biopolymer production due to its biocompatibility and biodegradability. It can be derived from chitin through enzymatic or chemical degradation processes. This biopolymer can be applied in drug delivery systems, wound healing materials, and tissue engineering .

Table 3: Biopolymer Applications

Research Applications

Cell Wall Structure Studies

Research on peptidoglycan has provided insights into bacterial cell wall structure and function. Studies have focused on the regulatory mechanisms governing peptidoglycan-degrading enzymes, which are essential for bacterial growth and division. Understanding these mechanisms can inform the development of new antibiotics targeting these pathways .

Case Study 1: Re-Sensitization of E. coli

A study highlighted how N-acetyl-D-glucosamine re-sensitized tolerant populations of E. coli to ampicillin by activating peptidoglycan biosynthesis pathways. The results indicated a significant reduction in bacterial survival when treated with a combination of N-acetyl-D-glucosamine and cefotaxime compared to cefotaxime alone .

Case Study 2: Immune Response Enhancement

Research demonstrated that mannose-binding lectin's binding to peptidoglycan enhances the immune response against Gram-positive bacteria. This interaction leads to increased cytokine production and activation of the complement system, showcasing the importance of N-acetyl-D-glucosamine in immunological applications .

Propriétés

Formule moléculaire |

C34H60N8O18 |

|---|---|

Poids moléculaire |

868.9 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-3-aminooxypropanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |

InChI |

InChI=1S/C34H60N8O18/c1-13(28(49)42-19(12-56-36)31(52)41-18(8-6-7-9-35)30(51)38-14(2)32(53)54)37-29(50)15(3)57-27-23(40-17(5)46)33(55)58-21(11-44)26(27)60-34-22(39-16(4)45)25(48)24(47)20(10-43)59-34/h13-15,18-27,33-34,43-44,47-48,55H,6-12,35-36H2,1-5H3,(H,37,50)(H,38,51)(H,39,45)(H,40,46)(H,41,52)(H,42,49)(H,53,54)/t13-,14+,15+,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,33+,34-/m0/s1 |

Clé InChI |

CKCOYJUVSJOCOA-DCHKRTDBSA-N |

SMILES |

CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

SMILES isomérique |

C[C@@H](C(=O)N[C@H](CON)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

SMILES canonique |

CC(C(=O)NC(CON)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.